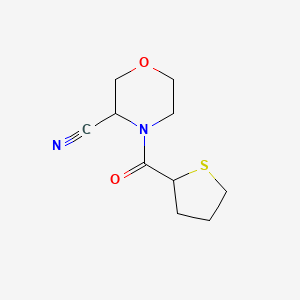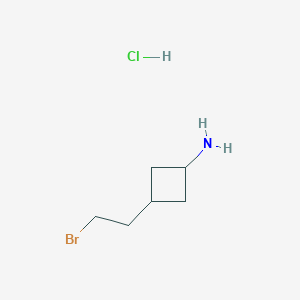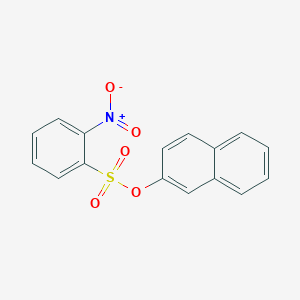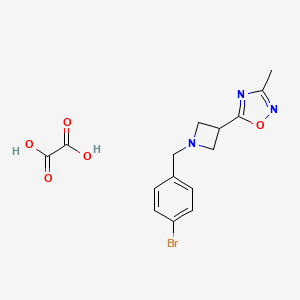
4-(Thiolane-2-carbonyl)morpholine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Vibrational Spectroscopy and Quantum Chemical Methods
The compound 4-morpholine carbonitrile, closely related to the chemical , was investigated through vibrational spectroscopy and quantum chemical methods. The study focused on the molecular geometry and vibrational frequencies in the ground state, employing both ab initio Hartree-Fock and density functional method (B3LYP) with a 6-311++G(d, p) basis set. The theoretical FT-IR and FT-Raman spectra for the title compound were also constructed, showing the charge transfer within the molecule and stability arising from hyperconjugative interactions and charge delocalization analyzed using natural bond orbital (NBO) analysis (R. J. Xavier & S. Raj, 2013).
Synthesis of Biodegradable Polyesteramides
In the realm of polymer science, morpholine derivatives were utilized in the synthesis of biodegradable polyesteramides with pendant functional groups. This involved the preparation of morpholine-2,5-dione derivatives having substituents with protected functional groups and their subsequent ring-opening copolymerization. The polymers obtained showed potential for further functionalization and applications in biodegradable materials (P. J. I. Veld, P. Dijkstra, & J. Feijen, 1992).
Aminomethylation of Morpholinium Derivatives
A study on the aminomethylation of morpholinium and N-methylmorpholinium derivatives provided insights into the structural diversity achievable with these compounds. This work showcased the potential of morpholine derivatives in synthesizing complex heterocyclic structures, demonstrating their versatility in organic synthesis and the possibility of generating novel compounds with interesting properties (V. Dotsenko et al., 2016).
Chemosensors for Metal Ion Detection
Morpholine derivatives were also explored for the development of chemosensors, particularly for the selective identification of metal ions such as Pd2+. Novel chemosensors based on morpholine structures showed significant selectivity and sensitivity, highlighting the compound's potential in environmental monitoring and analytical chemistry (Shally et al., 2020).
Electrochemical Sensing and Catalysis
Research on reduced graphene oxide/iron(II) porphyrazine hybrids incorporating morpholine moieties underscored their applicability in electrochemical sensing. These hybrids demonstrated electrocatalytic activity towards NADH and L-cysteine, indicating their potential in biosensing and electrochemical analysis (T. Koczorowski et al., 2019).
Mechanism of Action
Target of Action
Similarly, thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
Morpholine and thiophene derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Without specific information on “4-(Thiolane-2-carbonyl)morpholine-3-carbonitrile”, it’s hard to say which biochemical pathways it might affect. Many thiophene and morpholine derivatives have been found to interact with a wide range of biochemical pathways .
Pharmacokinetics
Morpholine and thiophene derivatives generally have good bioavailability due to their balanced hydrophilic and lipophilic properties .
Result of Action
Based on the known effects of similar compounds, it could potentially have a variety of effects depending on its specific targets .
Action Environment
The action, efficacy, and stability of “this compound” could potentially be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules. Without specific information, it’s hard to say for sure .
properties
IUPAC Name |
4-(thiolane-2-carbonyl)morpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c11-6-8-7-14-4-3-12(8)10(13)9-2-1-5-15-9/h8-9H,1-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWGKYKANAMRRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(SC1)C(=O)N2CCOCC2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[4-(2,2-dimethylmorpholin-4-yl)-2-methoxyphenyl]acetamide](/img/structure/B2603085.png)
![2-[3-(3,4-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2603087.png)
![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylbenzyl)acetamide](/img/structure/B2603089.png)
![N'-(4-methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2603090.png)
![3-[4-(Dimethylsulfamoyl)phenyl]prop-2-enoic acid](/img/structure/B2603093.png)
![1-(2-Fluorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2603094.png)

![3-methoxy-1-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2603096.png)





